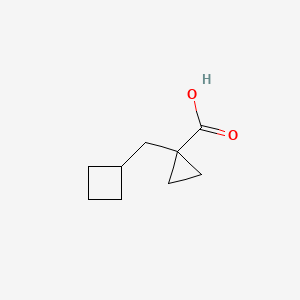

1-(Cyclobutylmethyl)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .Scientific Research Applications

Enzymatic Inhibition

Cyclopropane-containing compounds, such as Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA), have been studied for their inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase. These compounds, due to their structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), can inhibit the production of wound ethylene in tomato fruit discs, demonstrating their potential in regulating ethylene-related physiological processes in plants (Dourtoglou & Koussissi, 2000).

Synthesis Methodologies

1,1-Cyclopropanedimethanol, a derivative closely related to cyclopropane carboxylic acids, has been synthesized from diethyl malonate through a process involving C-hydrocarbylation, showcasing the utility of cyclopropane derivatives in organic synthesis (Qiu Fei, 2009). Moreover, the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates demonstrates the versatility of cyclopropane-containing compounds in creating complex organic molecules with potential applications in various chemical industries (Krawczyk et al., 2010).

Plant Physiology and Agronomy

The role of 1-aminocyclopropane-1-carboxylic acid (ACC), a compound structurally related to 1-(Cyclobutylmethyl)cyclopropanecarboxylic acid, in plant physiology, particularly in ethylene biosynthesis and signaling, has been extensively studied. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and is a critical component in ethylene production. Research has explored its role beyond being an ethylene precursor, suggesting its involvement in plant development, cell wall signaling, and response to environmental stresses (Polko & Kieber, 2019). Furthermore, ACC's transport within plants and its conjugation and metabolism have significant implications for agronomic practices, especially in stress mitigation and improving plant resilience (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

properties

IUPAC Name |

1-(cyclobutylmethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)9(4-5-9)6-7-2-1-3-7/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWSAHIVDKBHHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylmethyl)cyclopropanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)

![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)

![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)